Desdiacetylvecuronium bromide is a derivative of vecuronium bromide . Vecuronium bromide is a nondepolarizing neuromuscular blocking agent of intermediate duration, used during general anesthesia to facilitate endotracheal intubation, to aid in surgical relaxation, and, less commonly, in the intensive care setting to achieve paralysis to facilitate mechanical ventilation for adequately sedated patients . It is structurally similar to pancuronium, differing only by the lack of a quaternizing methyl group in the 2-piperidino substitution .
Desdiacetylvecuronium bromide has a molecular formula of C30H53BrN2O2 . The molecular weight is 552.329041 Da . The InChI representation of the molecule is InChI=1S/C32H55N2O3.BrH/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1
. The Canonical SMILES representation is CC(=O)O[C@H]1C@HO)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-]
.
Desdiacetylvecuronium bromide is derived from vecuronium bromide, which is a widely used neuromuscular blocking agent. The classification of this compound falls under the category of neuromuscular blocking agents, specifically nondepolarizing agents that act by blocking nicotinic cholinergic receptors at the neuromuscular junction. Its chemical structure can be represented by the InChI (International Chemical Identifier) string: InChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-/m0./s1
.
Desdiacetylvecuronium bromide is synthesized through a hydrolysis reaction involving vecuronium bromide. The reaction conditions are critical for achieving optimal yield and purity.
Synthesis Method:
This method allows for the production of desdiacetylvecuronium bromide in an industrial setting, ensuring scalability and consistency in quality.
The molecular formula of desdiacetylvecuronium bromide is . The compound features a complex structure that includes:
The molecular weight of desdiacetylvecuronium bromide is approximately 507.76 g/mol. The presence of multiple functional groups influences its pharmacokinetics and pharmacodynamics compared to its parent compound, vecuronium bromide .
Desdiacetylvecuronium bromide can undergo various chemical reactions:
Types of Reactions:
The products formed from these reactions depend on specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Desdiacetylvecuronium bromide acts primarily as a competitive antagonist at nicotinic cholinergic receptors located at the motor end plates of skeletal muscles.
Mechanism Details:
The neuromuscular blocking action is enhanced in the presence of potent inhalation anesthetics, making it effective during surgical procedures .
Desdiacetylvecuronium bromide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | Approximately 507.76 g/mol |
Solubility | Soluble in water |
Stability | Stable under normal conditions |
pH Range | Neutral to slightly alkaline |
Melting Point | Not extensively documented |
These properties are crucial for its application in clinical settings where precise dosing and stability are required .
Desdiacetylvecuronium bromide is primarily used in medical settings as a neuromuscular blocker during anesthesia:
The unique characteristics of desdiacetylvecuronium bromide make it essential in both clinical and research contexts within anesthesiology .
Desdiacetylvecuronium bromide (C~32~H~53~BrN~2~O~2~; molecular weight 577.67 g/mol) is formed through the metabolic removal of both acetyl groups from the C3 and C17 positions of the vecuronium molecule. This structural transformation converts the diester configuration of vecuronium to a diol configuration while preserving the bisquaternary ammonium structure essential for neuromuscular blocking activity. The compound maintains the androstane steroid nucleus with piperidinium substitutions at the 2β and 16β positions, and the methyl group on the 16β-nitrogen that characterizes the vecuronium molecular series [5] [9] [10].
The critical structural distinction lies in the hydroxyl groups at positions C3 and C17 instead of the acetyl ester functionalities present in vecuronium. This modification significantly alters the molecule's physicochemical properties, increasing its polarity and reducing plasma protein binding compared to the parent compound. Despite these changes, desdiacetylvecuronium maintains the specific stereochemical requirements for neuromuscular blocking activity: the 3α-hydroxyl, 16β-(1-methylpiperidinium), and 17β-hydroxyl groups in the cis A/B ring junction configuration characteristic of active aminosteroidal neuromuscular blockers [1] [5].
Table 1: Structural Comparison of Desdiacetylvecuronium Bromide and Vecuronium Bromide
Characteristic | Desdiacetylvecuronium Bromide | Vecuronium Bromide |
---|---|---|
Systematic Name | 1-[3α,17β-dihydroxy-2β-(piperidin-1-yl)-5α-androstan-16β-yl]-1-methylpiperidinium bromide | 1-[(2β,3α,17β)-3,17-bis(acetyloxy)-2-(1-piperidinyl)androstan-16β-yl]-1-methylpiperidinium bromide |
Molecular Formula | C~32~H~53~BrN~2~O~2~ | C~34~H~57~BrN~2~O~4~ |
Molecular Weight | 577.67 g/mol | 637.74 g/mol |
C3 Substituent | Hydroxyl | Acetoxy |
C17 Substituent | Hydroxyl | Acetoxy |
Key Functional Groups | Diol, bisquaternary ammonium | Diester, bisquaternary ammonium |
The molecular architecture of desdiacetylvecuronium preserves the critical interonium distance of approximately 1.0-1.2 nm between the quaternary nitrogen atoms, which corresponds to the optimal distance for interaction with the nicotinic acetylcholine receptor's binding sites. This spatial arrangement explains why the metabolite retains significant affinity for the receptor despite the absence of the acetyl groups. The metabolic transformation occurs predominantly in the liver, where esterases hydrolyze the ester bonds, yielding the desacetyl (3-desacetylvecuronium) and subsequently the desdiacetyl metabolites [3] [10].
The identification of desdiacetylvecuronium as a significant metabolite emerged from pharmacokinetic investigations of vecuronium in the late 1980s and early 1990s. Researchers observed that vecuronium's duration of action was unexpectedly prolonged in critically ill patients receiving continuous infusions, particularly those with renal impairment. This clinical observation prompted systematic investigation into vecuronium's metabolic fate, leading to the isolation and characterization of several metabolites, including 3-desacetylvecuronium and desdiacetylvecuronium [6] [10].
The pivotal 1994 pharmacodynamic study by Cromelly et al. provided the first comprehensive characterization of desdiacetylvecuronium's pharmacology in human volunteers. This investigation demonstrated that the metabolite possessed approximately 50-80% of the neuromuscular blocking potency of the parent compound, with a significantly prolonged duration of action due to altered pharmacokinetic parameters. The researchers administered the metabolite directly to human subjects and compared its effects to vecuronium, establishing its intrinsic activity rather than merely its presence as a metabolic product [10].
Table 2: Historical Milestones in Desdiacetylvecuronium Characterization
Year | Development Milestone | Significance |
---|---|---|
1983 | Initial identification of 3-desacetylvecuronium in human bile | First evidence of vecuronium metabolism |
1984 | Detection of desdiacetylvecuronium in patient samples | Confirmation of complete deacetylation pathway |
1991 | Animal studies demonstrating neuromuscular blocking activity of metabolites | Preliminary evidence of pharmacological activity |
1992 | Clinical reports of prolonged paralysis in ICU patients | Suggested link to metabolite accumulation |
1994 | Direct human pharmacodynamic study | Quantitative characterization of potency and kinetics |
The metabolic pathway involves sequential enzymatic deacetylation: vecuronium is first converted to 3-desacetylvecuronium by hepatic carboxylesterases, which is subsequently transformed to desdiacetylvecuronium through the same mechanism. This biotransformation pathway accounts for approximately 12% of vecuronium's total clearance in humans, with desdiacetylvecuronium representing approximately 10% of the administered vecuronium dose recovered in urine. The discovery of this metabolic pathway explained previously unaccounted-for neuromuscular blocking activity in patients with renal dysfunction, where the metabolite accumulates due to its renal elimination profile [3] [10].
Desdiacetylvecuronium bromide functions as a competitive nondepolarizing neuromuscular blocking agent by binding reversibly to the α-subunits of postsynaptic nicotinic acetylcholine receptors at the neuromuscular junction. This binding competitively inhibits acetylcholine from activating receptor-coupled ion channels, preventing membrane depolarization and subsequent muscle contraction. The metabolite exhibits approximately 50-80% of vecuronium's potency, with a plasma concentration producing 50% neuromuscular block (EC~50~) of approximately 123 ng/mL compared to vecuronium's EC~50~ of 102 ng/mL in humans [10].
The pharmacological profile of desdiacetylvecuronium is characterized by an intermediate onset but prolonged duration of action relative to vecuronium. This prolongation results from fundamentally different pharmacokinetic parameters: a significantly larger volume of distribution at steady-state (254 mL/kg versus 152 mL/kg), reduced plasma clearance (3.51 mL/kg/min versus 5.39 mL/kg/min), and extended terminal elimination half-life (116 minutes versus 34 minutes). These differences translate to a mean residence time nearly three times longer than that of the parent compound (67 minutes versus 26 minutes). The increased volume of distribution reflects the metabolite's higher hydrophilicity due to the diol structure, allowing greater distribution into extracellular fluids [10].
Table 3: Comparative Pharmacokinetic and Pharmacodynamic Parameters
Parameter | Desdiacetylvecuronium Bromide | Vecuronium Bromide |
---|---|---|
EC~50~ (ng/mL) | 123 (109-154) | 102 (71-123) |
Volume of Distribution (mL/kg) | 254 (215-410) | 152 (111-170) |
Plasma Clearance (mL/kg/min) | 3.51 (2.11-6.57) | 5.39 (5.04-7.19) |
Terminal Half-life (min) | 116 (44-672) | 34 (25-61) |
Mean Residence Time (min) | 67 (42-145) | 26 (18-32) |
Renal Clearance (mL/kg/min) | 0.85 (0.15-1.24) | 0.58 (0.16-0.66) |
The clinical significance of desdiacetylvecuronium lies in its potential for accumulation during extended vecuronium administration, particularly in critically ill patients with compromised renal function. While vecuronium itself has only 30% renal elimination, desdiacetylvecuronium depends more substantially on renal excretion, with approximately 40% eliminated unchanged in urine. This explains why patients with renal impairment exhibit prolonged neuromuscular blockade during long-term vecuronium infusion, as the metabolite accumulates to clinically relevant concentrations. The metabolite's extended half-life in renal dysfunction can reach 672 minutes (over 11 hours), compared to 44-116 minutes in individuals with normal renal function [3] [10].
The pharmacodynamic interaction between vecuronium and its metabolite is additive rather than synergistic. When both compounds are present simultaneously, their combined effect reflects the sum of their individual neuromuscular blocking activities. This additive effect becomes particularly relevant when vecuronium is administered as a continuous infusion, as desdiacetylvecuronium concentrations gradually increase over time. The metabolite's contribution to overall neuromuscular blockade may exceed 50% after 24-48 hours of continuous vecuronium administration, explaining the progressive increase in vecuronium requirements observed in long-term ICU sedation and the potential for residual blockade after discontinuation [2] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0